molecular formula C19H17N3OS B2677383 5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one CAS No. 457638-95-8

5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one

Cat. No. B2677383
CAS RN: 457638-95-8
M. Wt: 335.43
InChI Key: LLSLSHBHLUJZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one” is a chemical compound with the molecular formula C19H17N3OS . It has a molecular weight of 335.42 .

Scientific Research Applications

5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one has been studied for its potential to be used in scientific research. It has been used as a model compound in studies of the effects of heterocyclic compounds on the environment, and has been found to have antioxidant and anti-inflammatory properties. In addition, this compound has been studied for its potential to be used as an anticancer agent, as well as for its potential to be used as an inhibitor of protein kinases.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit protein kinases, which are enzymes that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. In addition, this compound has been found to inhibit the activity of certain protein kinases, which are enzymes that are involved in the regulation of various cellular processes. Furthermore, this compound has been found to have antioxidant and anti-inflammatory properties, which can help protect cells from damage caused by ROS and RNS.

Advantages and Limitations for Lab Experiments

5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one has a number of advantages for lab experiments. It is relatively easy to synthesize, and its structure gives it unique properties that make it attractive for use in research and development. Additionally, it has been found to have a number of biochemical and physiological effects, which makes it useful for studying the effects of heterocyclic compounds on the environment. However, there are some limitations to using this compound in lab experiments. It is not yet fully understood how it works, and the exact mechanism of action is still being studied. Additionally, its effects on humans and other animals have not been extensively studied, so its safety for use in lab experiments is not yet fully known.

Future Directions

There are a number of potential future directions for 5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand how it works and its potential applications. Additionally, further research could be done to study the safety of this compound for use in lab experiments, as well as its potential applications in medicine and other fields. Finally, further research could be done to develop new synthesis methods for this compound, in order to make it easier and more cost-effective to produce.

Synthesis Methods

5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one is synthesized through a multi-step process. The first step is the reaction of 2-aminobenzothiazole with ethylchloroformate to form a compound known as ethyl 4-chlorobenzothiazole-2-carboxylate. This compound is then reacted with phenethanol to form the desired product, this compound. The reaction is carried out in a polar solvent at room temperature.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)12-22(18)11-10-13-6-2-1-3-7-13/h1-9,20,23H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUURTYAKGFJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.